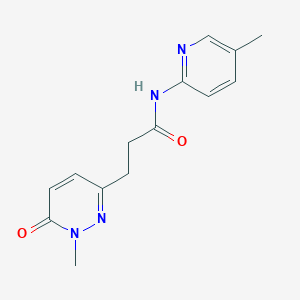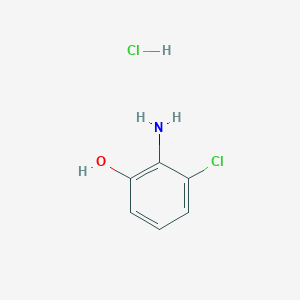
2-Amino-3-chlorophenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-chlorophenol hydrochloride is an organic compound primarily used as an intermediate for the synthesis of other chemical compounds. It has a molecular weight of 180.03 .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C6H6ClNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H . The molecular formula is C6H7Cl2NO .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 180.03 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis Applications
"2-Amino-3-chlorophenol hydrochloride" serves as a critical intermediate or reactant in the synthesis of various compounds. For instance, it has been involved in the optimized synthesis of derivatives like methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, demonstrating high yields under specific conditions (Wang Guo-hua, 2008). Similarly, the compound plays a role in the synthesis of 3-Amino-2-hydroxyphenylethylketone Hydrochloride, a key intermediate for other pharmaceuticals (Wu Fan-hong, 2011).
Analytical Chemistry
In analytical chemistry, "this compound" has been used to develop sensitive and selective methods for detecting chlorophenol compounds. A study utilized spectrophotometric detection based on solid-phase extraction with mixed hemimicelle magnetic nanoparticles, showcasing its potential for environmental monitoring (Siriboon Mukdasai et al., 2016).
Environmental Science
The compound is also a focus in environmental science, particularly in the degradation of pollutants. Sonochemical degradation studies have targeted aromatic organic pollutants, including chlorophenol derivatives, to assess the efficiency of ultrasound in mineralizing such compounds in water, indicating its relevance in waste management and pollution control (S. Goskonda et al., 2002).
Materials Science
Additionally, "this compound" has implications in materials science. For example, its derivatives have been explored as corrosion inhibitors for mild steel in acidic solutions, highlighting its potential in industrial applications to prevent metal corrosion and enhance longevity (N. Gupta et al., 2017).
Pharmacological Research
In pharmacological research, derivatives of "this compound" have been investigated for their potential as nonpeptide agonists of specific receptors, suggesting its utility in drug discovery and development (G. Croston et al., 2002).
Safety and Hazards
This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-3-chlorophenol hydrochloride may also interact with various biological targets.
Mode of Action
It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could suggest a possible interaction mechanism for this compound with its targets.
Biochemical Pathways
Chlorophenols and their derivatives are known to be degraded by bacteria, suggesting that they may interact with microbial metabolic pathways .
Pharmacokinetics
It’s worth noting that the compound is a solid powder at room temperature , which could influence its bioavailability.
Result of Action
It’s known that chlorophenols are highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties . This suggests that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy. Furthermore, the compound’s action could be influenced by its solubility in biological and environmental media .
Propiedades
IUPAC Name |
2-amino-3-chlorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGFSLMGWSMKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


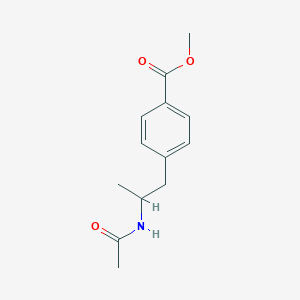
![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B2583231.png)
![N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2583234.png)
![Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2583236.png)
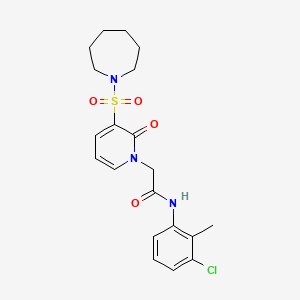

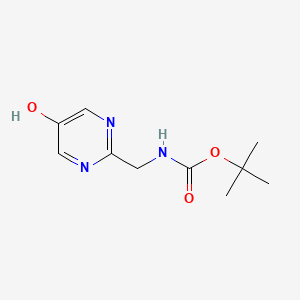
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2583243.png)
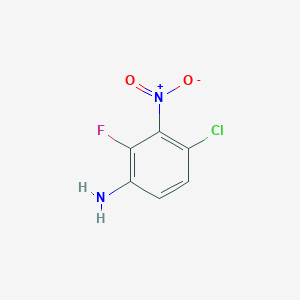
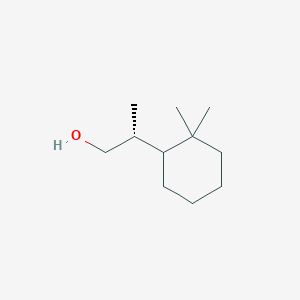
![3-{[3-(Carboxymethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B2583247.png)
